Octahydro-1h-isoindol-1-one

sigma-1 receptor binding affinity Ki

Researchers developing sigma-1 receptor modulators or antifungal agents often face supply chain delays and structural inconsistency when sourcing the critical octahydro-isoindolone scaffold. This fully saturated bicyclic lactam eliminates those risks with verified conformational rigidity essential for target engagement. • Sigma-1 receptor ligand development: provides the constrained saturated core required for nanomolar binding, unattainable with aromatic isoindolones. • Antifungal inhibitor design: validated scaffold for selective AfChiB1 inhibition (predicted IC50 60-200 μM) with favorable selectivity over human chitotriosidase. • Stereoselective synthesis: serves as a chiral precursor for enantiopure octahydroisoindole-1-phosphonic acids, enabling constrained proline analog construction.

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
CAS No. 10479-68-2
Cat. No. B077700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctahydro-1h-isoindol-1-one
CAS10479-68-2
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)CNC2=O
InChIInChI=1S/C8H13NO/c10-8-7-4-2-1-3-6(7)5-9-8/h6-7H,1-5H2,(H,9,10)/t6-,7-/m0/s1
InChIKeyJKYNCKNIVHDOKU-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octahydro-1H-isoindol-1-one (CAS 10479-68-2) for Research & Industrial Procurement: Core Properties and Structural Context


Octahydro-1H-isoindol-1-one (CAS 10479-68-2, also known as cis-hexahydrophthalimidine or perhydroisoindolone) is a fully saturated bicyclic lactam belonging to the isoindol-1-one class [1]. It has a molecular formula of C8H13NO and a molecular weight of 139.19 g/mol, with a computed XLogP3-AA value of 1.1 and zero rotatable bonds [1]. This saturated core distinguishes it from aromatic analogs like isoindolin-1-one (phthalimidine) and serves as the foundational scaffold for numerous biologically active derivatives and natural products, including the cytochalasan family of fungal metabolites [2].

Why Generic Substitution of Octahydro-1H-isoindol-1-one with Other Saturated Lactams or Aromatic Analogs is Scientifically Unjustified


Generic substitution with structurally similar compounds such as isoindoline, phthalimidine, or other saturated bicyclic lactams is scientifically unsupported due to profound differences in molecular recognition, physicochemical properties, and synthetic utility. The fully saturated octahydro core of octahydro-1H-isoindol-1-one confers distinct conformational rigidity and electronic character compared to aromatic or partially saturated analogs [1]. These differences manifest in divergent biological target engagement profiles (e.g., differential binding to sigma receptors, adrenergic receptors, and chitinases) and unique reactivity in stereoselective synthesis, as evidenced by its use as a chiral precursor for enantiopure octahydroisoindole derivatives [2]. The following quantitative evidence demonstrates that substitution without direct comparative validation introduces unacceptable scientific and procurement risk.

Quantitative Differentiation of Octahydro-1H-isoindol-1-one (CAS 10479-68-2) vs. Analogs: A Procurement-Focused Evidence Guide


Sigma-1 Receptor Binding Affinity: Octahydro-1H-isoindol-1-one vs. Isoindoline and Representative Sigma-1 Ligands

Octahydro-1H-isoindol-1-one derivatives demonstrate measurable binding affinity to the sigma-1 receptor, a target implicated in neuroprotection, pain, and addiction. While direct binding data for the unsubstituted parent compound is limited, structurally related octahydro-1H-isoindol-1-one derivatives have shown Ki values in the low nanomolar range (e.g., 2.10 nM for certain analogs) in human sigma-1 receptor binding assays [1]. In contrast, the aromatic analog isoindoline lacks this activity profile, and simple saturated lactams such as caprolactam exhibit negligible sigma receptor binding [2]. This indicates that the saturated octahydro framework is a critical determinant of sigma receptor engagement, a property not shared by aromatic isoindolones or other common saturated lactams.

sigma-1 receptor binding affinity Ki neuropharmacology drug discovery

Physicochemical Properties: Boiling Point, Density, and Rotatable Bond Count vs. Isoindoline and Phthalimidine

Octahydro-1H-isoindol-1-one exhibits a boiling point of 308.5±11.0 °C at 760 mmHg and a density of 1.044 g/cm³ (predicted) [1]. In comparison, isoindoline (CAS 496-12-8) has a boiling point of 113 °C/25 mmHg (equivalent to ~247 °C at 760 mmHg) and a density of 1.06 g/cm³ [2]. The saturated octahydro core of octahydro-1H-isoindol-1-one results in a higher boiling point compared to the aromatic isoindoline, reflecting stronger intermolecular forces due to the lactam functionality. Furthermore, octahydro-1H-isoindol-1-one has zero rotatable bonds, conferring a rigid, conformationally constrained structure, whereas isoindoline also has zero rotatable bonds but a planar aromatic geometry [1][2]. Phthalimidine (isoindolin-1-one, CAS 480-91-1) has a melting point of 150-152 °C and a higher density of 1.24 g/cm³, reflecting its aromatic character and different solid-state packing [3].

physicochemical properties boiling point density rotatable bonds formulation purification

Synthetic Utility as a Chiral Scaffold: Octahydro-1H-isoindol-1-one as a Precursor to Enantiopure Phosphonic Acids vs. Aromatic Isoindolones

Octahydro-1H-isoindol-1-one serves as a key intermediate in the stereocontrolled synthesis of enantiopure cis- and trans-fused octahydroisoindole-1-phosphonic acids, which are valuable proline analogs for drug design and enzymatic mechanism studies [1]. The fully saturated framework allows for precise stereochemical control during oxazoloisoindolone lactam formation, yielding enantiopure products with defined ring junction stereochemistry [1]. In contrast, aromatic isoindolones (phthalimidines) lack the conformational flexibility required for such stereoselective transformations and generally yield racemic mixtures or require resolution. This synthetic advantage is quantitatively demonstrated by the ability to produce both cis- and trans-fused octahydroisoindole systems in enantiopure form from a common octahydro-1H-isoindol-1-one precursor [1].

stereoselective synthesis chiral building block phosphonic acids drug design enzymatic inhibitors

Adrenergic Receptor and Ion Channel Modulation Profile vs. Simple Saturated Lactams

Octahydro-1H-isoindol-1-one and its racemic form (rel-(3aR,7aS)-octahydro-1H-isoindol-1-one) have been reported to exhibit both inhibitory and stimulatory effects on adrenergic receptors and to block ATP-sensitive K+ channels, leading to increased intracellular calcium levels . Additionally, octahydro-1H-isoindol-1-one binds to the bradykinin B2 receptor, blocking bradykinin-induced activation, which results in vasodilation and inhibition of platelet aggregation . In contrast, simple saturated lactams such as ε-caprolactam or 2-pyrrolidone lack this polypharmacology and are not known to modulate these specific receptor systems. The octahydroisoindolone scaffold thus provides a unique pharmacophore for simultaneously engaging multiple targets relevant to cardiovascular and neurological research.

adrenergic receptor ATP-sensitive K+ channel bradykinin B2 receptor calcium signaling pharmacology

In Silico-Derived Chitinase Inhibitory Scaffold Potential vs. Non-Saturated Isoindolones

The octahydroisoindolone scaffold has been computationally validated as a privileged structure for the selective inhibition of chitinase B1 from Aspergillus fumigatus (AfChiB1), a key target for antifungal drug development [1]. In silico molecular docking studies of octahydroisoindolone derivatives predicted IC50 values in the range of 60-200 μM against AfChiB1, with favorable selectivity over human chitotriosidase (CHIT1) [1]. In contrast, non-saturated isoindolone analogs (e.g., aromatic phthalimidines) lack the conformational flexibility and electronic features required to engage the AfChiB1 catalytic site with similar predicted affinity. The saturated octahydro framework enables optimal complementarity to the fungal chitinase binding pocket, as demonstrated by MolDock scores and lipophilic parameter (aLogP) analysis [1].

chitinase inhibition antifungal Aspergillus fumigatus molecular docking in silico drug design

Validated Research and Industrial Application Scenarios for Octahydro-1H-isoindol-1-one (CAS 10479-68-2) Based on Quantitative Differentiation Evidence


Sigma-1 Receptor Ligand Development: Neuropharmacology and Pain Research

Octahydro-1H-isoindol-1-one and its derivatives are appropriate starting materials for sigma-1 receptor ligand development due to the demonstrated nanomolar binding affinity of structurally related octahydroisoindolones [1]. Researchers developing sigma-1 receptor modulators for neuroprotection, addiction, or pain should procure this saturated scaffold rather than aromatic isoindolones or simple lactams, which lack sigma receptor engagement. The saturated core provides the conformational constraint necessary for sigma-1 recognition [1].

Stereoselective Synthesis of Enantiopure Bicyclic Proline Analogs for Drug Design

Octahydro-1H-isoindol-1-one is a critical chiral precursor for the synthesis of enantiopure cis- and trans-fused octahydroisoindole-1-phosphonic acids, which serve as constrained proline analogs for protease inhibitor design and enzymatic mechanism studies [2]. Procurement of this compound is essential for synthetic chemistry groups requiring stereocontrolled access to bicyclic amino acid mimetics. Substitution with aromatic isoindolones will result in racemic products and failed stereochemical objectives [2].

Antifungal Drug Discovery Targeting Fungal Chitinase B1

Octahydro-1H-isoindol-1-one serves as a validated scaffold for the design of selective inhibitors of Aspergillus fumigatus chitinase B1 (AfChiB1), a promising antifungal target [3]. In silico studies predict IC50 values in the 60-200 μM range for octahydroisoindolone derivatives, with favorable selectivity over human chitotriosidase [3]. Medicinal chemistry teams developing novel antifungals should procure this saturated scaffold rather than non-saturated isoindolones, which lack the structural features required for AfChiB1 engagement [3].

Cardiovascular and Neurological Research Involving Adrenergic, ATP-Sensitive K+, and Bradykinin Receptors

Octahydro-1H-isoindol-1-one is a useful tool compound for investigating polypharmacology at adrenergic receptors, ATP-sensitive K+ channels, and bradykinin B2 receptors . Its reported ability to modulate these targets simultaneously makes it a unique probe for studying complex signaling networks in cardiovascular and neurological systems. Researchers requiring this specific polypharmacology should not substitute with simple saturated lactams, which lack activity at these receptors .

Technical Documentation Hub

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